molecular formula C30H27FN2O3S B11496779 1-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

1-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11496779
M. Wt: 514.6 g/mol
InChI Key: BKPDKLKSFGORFU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 2,5-dimethoxybenzyl chloride and 4-fluorophenylacetic acid, followed by cyclization and condensation reactions under controlled conditions. Common reagents used in these steps include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups such as halogens, nitro groups, or alkyl chains.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitro compounds, alkyl halides, catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique characteristics.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxybenzyl)-2-phenyl-3-(4-fluorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Similar structure but different substitution pattern.

    1-(2,5-Dimethoxybenzyl)-2-(4-chlorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Chlorine instead of fluorine, leading to different chemical and biological properties.

    1-(2,5-Dimethoxybenzyl)-2-(4-fluorophenyl)-3-(4-methylphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H27FN2O3S

Molecular Weight

514.6 g/mol

IUPAC Name

9-[(2,5-dimethoxyphenyl)methyl]-10-(4-fluorophenyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one

InChI

InChI=1S/C30H27FN2O3S/c1-35-23-15-16-25(36-2)20(17-23)18-32-28(19-11-13-21(31)14-12-19)33(22-7-4-3-5-8-22)29(34)27-24-9-6-10-26(24)37-30(27)32/h3-5,7-8,11-17,28H,6,9-10,18H2,1-2H3

InChI Key

BKPDKLKSFGORFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2C(N(C(=O)C3=C2SC4=C3CCC4)C5=CC=CC=C5)C6=CC=C(C=C6)F

Origin of Product

United States

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